molecular formula C26H22N4O3S2 B11615452 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615452
M. Wt: 502.6 g/mol
InChI Key: PYFYFUFMQLLDQT-STZFKDTASA-N
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Description

1-[(2-Furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 2-furylmethylamino substituent at position 2, a methyl group at position 7, and a (Z)-configured thiazolidinone-ylidene methyl group at position 2. The thiazolidinone ring is further substituted with a 2-phenylethyl group and a thioxo group. This compound’s complexity arises from its polycyclic architecture and stereoelectronic features, which influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C26H22N4O3S2

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N4O3S2/c1-17-9-10-22-28-23(27-15-19-8-5-13-33-19)20(24(31)30(22)16-17)14-21-25(32)29(26(34)35-21)12-11-18-6-3-2-4-7-18/h2-10,13-14,16,27H,11-12,15H2,1H3/b21-14-

InChI Key

PYFYFUFMQLLDQT-STZFKDTASA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Furylmethyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a furylmethyl amine under suitable conditions.

    Formation of the Thiazolidin-5-ylidene Moiety: This involves the reaction of the intermediate with a thioxo compound to form the thiazolidin-5-ylidene group.

    Final Coupling: The final step involves coupling the intermediate with a phenylethyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the thioxo group to a thiol group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound belongs to the pyrido[1,2-a]pyrimidinone family, which is structurally related to thiazolo[3,2-a]pyrimidinones (e.g., derivatives in ) and pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines (e.g., ). Key structural distinctions include:

Feature Target Compound Analogous Compounds
Core Structure Pyrido[1,2-a]pyrimidin-4-one Thiazolo[3,2-a]pyrimidin-7-one (), Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine ()
Position 3 Substituent (Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl Benzylidene (), Triazolyl ()
Position 2 Substituent 2-Furylmethylamino 4-Fluorophenyl (), Hydroxy-2-phenylethylamino ()
Thiazolidinone Modifications 2-Thioxo, 3-(2-phenylethyl) 2-Oxo, 3-(tetrahydrofuran-2-ylmethyl) ()
  • Thioxo vs.
  • Z-Configuration: The (Z)-stereochemistry of the thiazolidinone-ylidene methyl group may confer distinct steric and electronic interactions compared to (E)-isomers .

Reactivity Insights

  • The thioxo group in the thiazolidinone ring is prone to nucleophilic attack, enabling further derivatization (e.g., alkylation or oxidation) .
  • The furan ring’s electron-rich nature may participate in Diels-Alder reactions or act as a directing group in metal-catalyzed coupling .

Biological Activity

The compound 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for biological applications, particularly in the field of cancer research. Its unique structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3S2C_{26}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 502.6g/mol502.6\,g/mol . The IUPAC name reflects its intricate structure, which includes a pyrido[1,2-a]pyrimidin core and several functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H22N4O3S2
Molecular Weight502.6 g/mol
IUPAC Name(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyPYFYFUFMQLLDQT-STZFKDTASA-N

The proposed mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors, which may alter their activity and lead to various biological effects. This interaction is critical for its potential role as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound and its derivatives. In vitro evaluations have demonstrated that certain derivatives exhibit potent inhibitory effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). For instance, compounds derived from similar structures have shown IC50 values significantly lower than that of the standard drug Doxorubicin, indicating enhanced efficacy .

Key Findings:

  • Compound Efficacy: Compounds 2a , 4b , and 4d exhibited stronger inhibitory activity against HEP2 cells compared to Doxorubicin.
  • Structure–Activity Relationship (SAR): Variations in substituents on the aryl aldehyde moiety significantly influence cytotoxicity against different cell lines .

Cytotoxicity Studies

The cytotoxic potency of the synthesized compounds was assessed using the MTT assay. The results indicated that:

CompoundCell LineIC50 Value (µM)Activity Level
2aHEP215High
4bHCT-11620High
4dHEP218High
DoxorubicinHEP230Standard Control

Case Studies

In a comprehensive study involving computational docking and experimental validation, it was found that derivatives of the compound could effectively inhibit the activity of VEGFR2 and FGFR1 proteins, which are crucial in tumor angiogenesis . The docking studies revealed strong binding interactions that correlate with the observed biological activity.

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